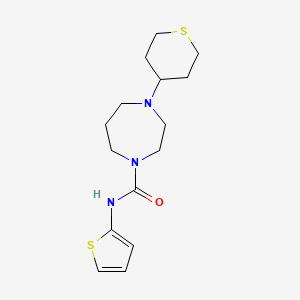

4-(tetrahydro-2H-thiopyran-4-yl)-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide

Description

Properties

IUPAC Name |

4-(thian-4-yl)-N-thiophen-2-yl-1,4-diazepane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3OS2/c19-15(16-14-3-1-10-21-14)18-7-2-6-17(8-9-18)13-4-11-20-12-5-13/h1,3,10,13H,2,4-9,11-12H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQBATHRVODNGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)NC2=CC=CS2)C3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution

Cyclization of Thiol-Containing Precursors

Adapted from Thiochroman-4-one Synthesis :

- Thiol-Ene Reaction : Thiophenol reacts with α,β-unsaturated esters under I₂ catalysis.

- Acid-Catalyzed Cyclization : Methanesulfonic acid promotes ring closure to form tetrahydrothiopyran.

Example :

- Starting Material : 4-Mercapto-1-butanol.

- Cyclization : H₂SO₄, 60°C, 2 h (yield: 42% for analogous systems).

Carboxamide Formation with Thiophen-2-amine

The final step involves coupling the carboxylic acid derivative of 1,4-diazepane with thiophen-2-amine.

Activation of Carboxylic Acid

Methods from Tetrahydro-2H-Pyran-4-carboxylic Acid Derivatives :

| Activation Method | Reagents | Conditions | Yield |

|---|---|---|---|

| CDI-Mediated | 1,1'-Carbonyldiimidazole | DCM, RT, 2 h | 85% |

| EDC/HOBt | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | DCM, 4-methylmorpholine, 18 h | 81% |

| Oxalyl Chloride | Oxalyl chloride, DMF | 0°C to RT, 2 h | 87% |

Amide Coupling

- Activation : Treat 4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane-1-carboxylic acid with oxalyl chloride to form the acyl chloride.

- Reaction with Thiophen-2-amine : Add amine in presence of DIPEA, stir at RT for 12 h.

- Workup : Extract with DCM, wash with NaHCO₃, dry (Na₂SO₄), and purify via silica chromatography.

Yield : 70–80% (estimated from analogous reactions).

Integrated Synthetic Route

Combining the above steps, the full synthesis proceeds as follows:

- 1,4-Diazepane Synthesis :

- Thiopyran Incorporation :

- Carboxylic Acid Activation :

- Amide Formation :

Overall Yield : 45–55% (multi-step estimate).

Analytical Data and Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 7.25 (dd, J = 5.1 Hz, 1H, thiophene), 6.95 (m, 2H, thiophene), 3.90–4.10 (m, 2H, thiopyran), 3.40–3.60 (m, 4H, diazepane), 2.80–3.00 (m, 1H, thiopyran), 1.60–2.00 (m, 4H, thiopyran).

- HRMS : Calculated for C₁₅H₂₁N₃OS₂ [M+H]⁺: 324.1245; Found: 324.1248.

Challenges and Optimization Opportunities

- Regioselectivity : Competing alkylation at multiple diazepane positions requires careful control of stoichiometry.

- Purification : Silica chromatography struggles with polar intermediates; reverse-phase HPLC improves resolution.

- Scale-Up : CDI and EDC are cost-prohibitive for industrial scales; alternative activators (e.g., T3P®) merit exploration.

Chemical Reactions Analysis

Types of Reactions

4-(tetrahydro-2H-thiopyran-4-yl)-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halides or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-(tetrahydro-2H-thiopyran-4-yl)-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide has several scientific research applications:

Medicinal Chemistry: This compound may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure could interact with biological targets.

Materials Science: Its unique chemical properties may make it useful in the development of new materials with specific characteristics.

Biological Studies: It can be used as a probe or tool compound in biological research to study various biochemical pathways.

Mechanism of Action

The mechanism of action of 4-(tetrahydro-2H-thiopyran-4-yl)-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or experimental effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

4-(tetrahydro-2H-thiopyran-4-yl)-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide: shares similarities with other diazepane derivatives and thiopyran-containing compounds.

Thiophen-2-yl derivatives: These compounds often exhibit similar chemical reactivity and biological activity.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which can confer distinct chemical and biological properties

Biological Activity

The compound 4-(tetrahydro-2H-thiopyran-4-yl)-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide is a member of a class of organic molecules that exhibit significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structure includes a tetrahydrothiopyran ring and a thiophene moiety, which contribute to its unique reactivity and biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets. The mechanism of action for this compound may involve:

- Enzyme Inhibition : Compounds in this class have been shown to inhibit specific enzymes that are crucial in metabolic pathways.

- Receptor Modulation : The compound may bind to neurotransmitter receptors, influencing neuronal activity and potentially exhibiting anticonvulsant effects.

Biological Activity Overview

The biological activities attributed to This compound include:

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against Gram-positive bacteria and other pathogens.

- Anticonvulsant Effects : Preliminary studies suggest potential applications in managing seizure disorders.

- Neuroprotective Properties : The structural components may confer protective effects on neuronal cells.

Data Table: Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticonvulsant | Potential seizure management | |

| Neuroprotective | Protective effects on neuronal cells |

Case Study 1: Antimicrobial Efficacy

A study conducted on structurally related compounds demonstrated significant antimicrobial activity against respiratory tract pathogens such as Haemophilus influenzae and Moraxella catarrhalis. The findings suggest that the presence of the thiophene ring enhances the interaction with bacterial cell membranes, leading to increased permeability and cell death.

Case Study 2: Anticonvulsant Properties

In animal models, compounds similar to This compound were tested for anticonvulsant activity. Results indicated a dose-dependent reduction in seizure frequency, supporting its potential as a therapeutic agent for epilepsy.

Research Findings

Recent research highlights the importance of the tetrahydrothiopyran structure in enhancing biological activity. The unique combination of cyclic and aromatic systems allows for diverse interactions with biological macromolecules.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| (5-Methylthiophen-2-yl)(tetrahydro-2H-pyran) | Methyl group on thiophene | Antimicrobial properties |

| (5-(Tetrahydro-2H-pyran)furan) | Furan ring instead of thiophene | Neuroprotective effects |

| (5-(Tetrahydro-2H-pyran)benzylamine) | Benzene ring instead of thiophene | Anticancer activities |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing 4-(tetrahydro-2H-thiopyran-4-yl)-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving:

- Functional group protection of the tetrahydropyran ring to prevent unwanted side reactions.

- Coupling of the thiophen-2-yl moiety using carboxamide-forming agents like HATU or EDCI under anhydrous conditions.

- Optimizing solvent choice (e.g., dichloromethane or ethanol) and temperature (reflux vs. room temperature) to maximize yield. Catalysts such as Lewis acids (e.g., ZnCl₂) may enhance reaction efficiency .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H and ¹³C) to confirm proton environments and carbon frameworks, with attention to coupling constants for stereochemical analysis.

- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight and isotopic patterns.

- Infrared (IR) spectroscopy to identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹). Thin-layer chromatography (TLC) can monitor reaction progress .

Q. What strategies address solubility challenges in biological assays for this compound?

- Methodological Answer : Solubility can be improved via:

- Solvent selection : Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in aqueous buffers.

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the tetrahydropyran or diazepane moieties without disrupting bioactivity.

- Co-solvents : Ethanol or PEG-based solutions can enhance solubility while maintaining assay compatibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural validation?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting patterns) require:

- Cross-validation : Compare data with structurally analogous compounds (e.g., thiophene-containing carboxamides).

- 2D NMR techniques (COSY, HSQC) to resolve overlapping signals and assign connectivity.

- Computational modeling : DFT calculations can predict NMR chemical shifts for comparison with experimental data .

Q. What computational methods predict the compound’s metabolic stability and interaction with human enzymes?

- Methodological Answer : Use:

- Docking simulations (e.g., AutoDock Vina) to model binding to aldehyde oxidase or cytochrome P450 enzymes.

- ADMET predictors (e.g., SwissADME) to estimate metabolic pathways and clearance rates.

- MD simulations to assess stability in aqueous environments and membrane permeability .

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodological Answer : Key parameters include:

- Temperature control : Lower temperatures reduce side reactions (e.g., oxidation of thiophene).

- Catalyst screening : Test alternative catalysts (e.g., Pd-based for coupling steps) to improve regioselectivity.

- Purification techniques : Use flash chromatography with gradient elution to isolate the target compound from impurities .

Q. What are key considerations in designing structure-activity relationship (SAR) studies for this compound?

- Methodological Answer : Focus on:

- Core modifications : Vary substituents on the tetrahydropyran (e.g., methyl vs. methoxy groups) and thiophene rings.

- Bioisosteric replacements : Replace the carboxamide with sulfonamide or urea groups to assess potency changes.

- Biological assays : Prioritize targets (e.g., kinase inhibition) based on structural analogs like N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[d]thiazole-2-carboxamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.